N,N-Dimethyl-m-toluidine
Overview
Description
N,N-Dimethyl-m-toluidine is an organic compound with the chemical formula CH₃C₆H₄N(CH₃)₂. It is a clear, colorless liquid with an aromatic odor and is insoluble in water . This compound is primarily used in the synthesis of various chemicals and as an intermediate in industrial processes.
Mechanism of Action
Target of Action
For instance, it neutralizes acids in exothermic reactions to form salts plus water .
Mode of Action
N,N-Dimethyl-m-toluidine interacts with its targets through chemical reactions. In the presence of acids, it undergoes an exothermic reaction to form salts and water . This reaction is crucial in many chemical synthesis studies .
Biochemical Pathways
It is known to participate in various chemical reactions, especially in the presence of acids .
Pharmacokinetics
It is known to be toxic by skin absorption and inhalation . Its density is 0.93 g/mL at 25 °C (lit.) , which may influence its distribution and bioavailability.
Result of Action
It is known to be toxic, causing severe injury or death upon inhalation, ingestion, or skin contact . It may also release toxic vapors when burned .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it tends to darken upon exposure to air . It is also insoluble in water , which can affect its distribution and action. Furthermore, it may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-m-toluidine is known to interact with acids, forming salts and water in exothermic reactions . It may also interact with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides
Cellular Effects
It is known to be toxic by skin absorption and inhalation . It may release toxic vapors when burned
Molecular Mechanism
It is known to neutralize acids in exothermic reactions to form salts plus water . It may also interact with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides
Temporal Effects in Laboratory Settings
It is known to darken upon exposure to air
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-m-toluidine can be synthesized through the alkylation of m-toluidine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of m-toluidine with formaldehyde and formic acid. This method is preferred due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Various this compound derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
N,N-Dimethyl-m-toluidine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: this compound is employed in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It serves as a polymerization catalyst in the production of polyesters, polyacrylates, and epoxy resins.
Comparison with Similar Compounds
N,N-Dimethyl-m-toluidine is structurally similar to other toluidine derivatives such as N,N-Dimethyl-o-toluidine and N,N-Dimethyl-p-toluidine. These compounds share similar chemical properties but differ in the position of the methyl group on the aromatic ring:
N,N-Dimethyl-o-toluidine: The methyl group is in the ortho position.
N,N-Dimethyl-p-toluidine: The methyl group is in the para position.
Uniqueness: this compound is unique due to its specific position of the methyl group, which influences its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
N,N,3-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-5-4-6-9(7-8)10(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMTHDOJCARBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | N,N-DIMETHYL-M-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID9051618 | |
Record name | N,N,3-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-m-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.932 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N,N-DIMETHYL-M-TOLUIDINE | |
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Record name | N,N-Dimethyl-m-toluidine | |
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Vapor Pressure |
0.58 [mmHg] | |
Record name | N,N-Dimethyl-m-toluidine | |
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CAS No. |
121-72-2 | |
Record name | N,N-DIMETHYL-M-TOLUIDINE | |
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Record name | Dimethyl-m-toluidine | |
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Record name | N,N-Dimethyl-m-toluidine | |
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Record name | N,N-Dimethyl-m-toluidine | |
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Record name | Benzenamine, N,N,3-trimethyl- | |
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Record name | N,N-dimethyl-m-toluidine | |
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Record name | N,N-DIMETHYL-M-TOLUIDINE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of N,N-Dimethyl-m-toluidine (DMMT) in polymer chemistry?
A: DMMT serves as a promoter for curing unsaturated polyester resins, especially at low temperatures. [, ] Studies show that it accelerates the curing process when used with benzoyl peroxide as an initiator, leading to faster gel and cure times compared to N,N-dimethylaniline. [] Blends of DMMT with its isomer, N,N-dimethyl-p-toluidine (DMPT), exhibit enhanced efficiency in curing, resulting in higher glass transition temperatures and a greater degree of cure. []
Q2: How does the structure of DMMT influence its reactivity in photochemical reactions with anthracene?
A: The photochemical reaction of DMMT with anthracene in acetonitrile predominantly yields a 1:1 adduct, 9-(3-dimethylaminophenyl)-9,10-dihydroanthracene. [] This reaction, influenced by solvent polarity, involves the formation of ion radicals. [] Interestingly, changing the methyl group's position on the aromatic ring from meta (DMMT) to ortho or para alters the reaction outcome, leading to the formation of reduced anthracenes as the major products. [] This highlights the significant role of the methyl substituent's position in dictating the reactivity of these tertiary aromatic amines.
Q3: Can DMMT be used as an indicator in polymerization reactions?
A: Yes, DMMT acts as a colorimetric indicator for the removal of protic impurities in the living cationic polymerization of isobutylene. [] When present in excess of protic impurities, DMMT forms a vividly colored complex with the Lewis acid catalyst, titanium tetrachloride (TiCl4), signaling the suppression of undesired initiation reactions. [] This color change offers a visual confirmation of a "living" polymerization environment, crucial for controlling polymer properties.
Q4: Is there any spectroscopic data available for characterizing DMMT and its derivatives?
A: Yes, spectroscopic characterization data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV) spectra, are available for DMMT and various aniline derivatives, including those containing isopropyl, n-propyl, sec-butyl, and tert-butyl groups. [] This information is valuable for identifying and studying these compounds.
Q5: What is known about the electrochemical behavior of DMMT?
A: Electrochemical studies of DMMT in acetonitrile solution at a platinum electrode reveal insightful information about its oxidation pathway. [] Controlled-potential oxidation of DMMT leads to the formation of a dihydro compound, proposed as an intermediate in the synthesis of N,N,N′,N′-tetramethyl-2,2′-dimethylbenzidine (TMMB). [] This intermediate can be converted to TMMB through various methods, including cathodic reduction or the addition of pyridine or water, offering potential synthetic routes for TMMB. []
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